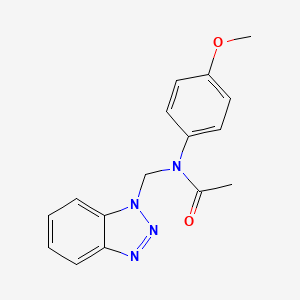
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-methoxyphenyl)acetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anti-inflammatory properties, supported by relevant case studies and research findings.
- IUPAC Name : this compound
- CAS Number : 221656-37-7
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.34 g/mol
-
Structure :
SMILES O=C(NC(C)=O)CC1=CC=C(C=C1)OC
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The compound exhibits a range of pharmacological effects:
-
Antimicrobial Activity :
- Studies have shown that benzotriazole derivatives possess notable antibacterial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- The compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Candida albicans, indicating its potential as an antifungal agent .
- Anti-inflammatory Properties :
- Analgesic Effects :
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzotriazole derivatives, including this compound. The results indicated that this compound had significant antibacterial activity against both gram-positive and gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(Benzotriazol) | E. coli | 12.5 |
| N-(Benzotriazol) | S. aureus | 25 |
Study 2: Anti-inflammatory Activity
In another study focusing on the anti-inflammatory effects of benzotriazole derivatives, researchers found that the compound inhibited the expression of cyclooxygenase (COX) enzymes in vitro, which are critical mediators in inflammatory responses.
| Compound | COX Inhibition (%) |
|---|---|
| N-(Benzotriazol) | 70% at 50 µM |
Study 3: Analgesic Effects
A recent investigation into the analgesic properties of benzotriazole derivatives revealed that this compound significantly reduced pain response in rodent models when administered at doses of 10 mg/kg.
The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in inflammation and microbial metabolism.
- Membrane Disruption : Its hydrophobic characteristics could contribute to disrupting bacterial cell membranes, leading to cell death.
Eigenschaften
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12(21)19(13-7-9-14(22-2)10-8-13)11-20-16-6-4-3-5-15(16)17-18-20/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHHIBSWBNBFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














